molecular formula C18H14N2O B7472812 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone

Katalognummer B7472812
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: GQLWIMFTXYHSCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, also known as DMQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It has been widely studied for its potential applications in the field of neuroscience, particularly in the study of ionotropic glutamate receptors.

Wirkmechanismus

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory synaptic transmission mediated by AMPA receptors, which can have a profound effect on neuronal activity and plasticity.
Biochemical and physiological effects:
2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. In vivo studies have shown that 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can modulate the activity of AMPA receptors in various brain regions, leading to changes in neuronal activity and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has several advantages as a research tool, including its high selectivity for AMPA receptors, its ability to block the activity of these receptors in a dose-dependent manner, and its well-documented synthesis method. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Zukünftige Richtungen

There are several future directions for the study of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and stroke. Additionally, there is a need for further research into the molecular mechanisms underlying the effects of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone on AMPA receptors, as well as its potential interactions with other neurotransmitter systems. Finally, there is a need for the development of more selective and potent AMPA receptor antagonists that can be used to study the physiological and pathological roles of these receptors in greater detail.

Synthesemethoden

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with 8-bromoquinoline, followed by a series of chemical reactions that lead to the final product. The synthesis method has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been extensively used in scientific research as a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. 2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone has been shown to block the activity of AMPA receptors in a dose-dependent manner, and it has been used to study the physiological and pathological roles of these receptors in various brain regions.

Eigenschaften

IUPAC Name

2,3-dihydroindol-1-yl(quinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(20-12-10-13-5-1-2-9-16(13)20)15-8-3-6-14-7-4-11-19-17(14)15/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWIMFTXYHSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroindol-1-yl(quinolin-8-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.